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Compound of Interest

Compound Name: 7-Bromo-2-methyl-1-indanone

Cat. No.: B3049637 Get Quote

The indanone framework, a bicyclic structure composed of a fused benzene and

cyclopentanone ring system, is recognized as a "privileged scaffold" in medicinal chemistry.[1]

These motifs are prevalent in a wide array of natural products and pharmacologically active

molecules, demonstrating diverse biological activities.[2][3][4][5] The strategic introduction of

substituents onto this core structure allows for the fine-tuning of molecular properties to achieve

desired therapeutic effects.

7-Bromo-2-methyl-1-indanone emerges as a particularly valuable derivative. The presence of

a bromine atom at the 7-position provides a versatile synthetic handle for a multitude of cross-

coupling reactions, while the methyl group at the 2-position influences the molecule's

stereochemistry and metabolic stability. This combination makes it an indispensable precursor

for constructing complex molecular architectures, particularly in the development of novel

therapeutics.[1][6]

Section 1: Core Physicochemical and Spectroscopic
Properties
A precise understanding of a compound's physical and chemical properties is fundamental for

its application in synthesis. The key identifiers and computed properties for 7-Bromo-2-methyl-
1-indanone are summarized below.

Physicochemical Data
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The following table outlines the primary chemical identifiers and computed physical properties

for 7-Bromo-2-methyl-1-indanone.

Property Value Source

CAS Number 213381-43-2 [1][7][8]

Molecular Formula C₁₀H₉BrO [7][8]

Molecular Weight 225.08 g/mol [7][8]

IUPAC Name
7-bromo-2-methyl-2,3-

dihydroinden-1-one
[8]

Synonyms
7-Bromo-2-methyl-2,3-dihydro-

1H-inden-1-one
[8]

XLogP3 2.9 [8]

Physical Form Solid [9]

Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 7-Bromo-2-methyl-1-
indanone. While a dedicated public spectrum for this specific molecule is not readily available,

its expected spectroscopic signature can be reliably predicted based on its structure and data

from closely related indanone analogs.[10]

Expert Insight: The interpretation of spectroscopic data is a process of pattern recognition. The

indanone core has characteristic signals that are modulated by its substituents. The bromine

atom, for instance, will have a subtle effect on the chemical shifts of nearby aromatic protons,

while the methyl group introduces distinct signals in both ¹H and ¹³C NMR spectra.

Expected Spectroscopic Data:
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Technique Feature
Expected Chemical
Shift / Frequency

Rationale

¹H NMR Aromatic Protons (3H) δ 7.10 - 7.60 ppm

Protons on the

brominated benzene

ring, likely appearing

as doublets and a

triplet.

Methine Proton (1H, -

CH(CH₃)-)
δ 2.60 - 3.10 ppm

A multiplet (e.g.,

quartet) due to

coupling with the

adjacent methylene

and methyl protons.

Methylene Protons

(2H, -CH₂-)
δ 2.90 - 3.50 ppm

Diastereotopic protons

adjacent to the

stereocenter, likely

appearing as complex

multiplets (e.g.,

doublet of doublets).

Methyl Protons (3H, -

CH₃)
δ 1.10 - 1.40 ppm

A doublet due to

coupling with the

adjacent methine

proton.

¹³C NMR
Carbonyl Carbon

(C=O)
δ 195 - 205 ppm

Typical range for a

ketone conjugated

with an aromatic ring.

Aromatic Carbons

(6C)
δ 120 - 150 ppm

Six distinct signals for

the aromatic carbons,

with the carbon

bearing the bromine

(C-Br) appearing

around δ 118-125

ppm.
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Aliphatic Carbons

(3C)
δ 15 - 50 ppm

Signals corresponding

to the methine,

methylene, and

methyl carbons.

IR Spectroscopy C=O Stretch ~1705 cm⁻¹

Strong absorption

characteristic of an

α,β-unsaturated

ketone within a five-

membered ring.[10]

Aromatic C=C Stretch ~1590 - 1470 cm⁻¹

Multiple bands

indicating the aromatic

ring.[10]

C-Br Stretch ~600 - 500 cm⁻¹
Weaker absorption in

the fingerprint region.

Mass Spectrometry Molecular Ion (M⁺) m/z 224/226

A characteristic

isotopic pattern

(approx. 1:1 ratio) due

to the presence of

bromine (⁷⁹Br and

⁸¹Br).

Key Fragments
[M-Br]⁺, [M-CO]⁺, [M-

CH₃]⁺

Fragments

corresponding to the

loss of a bromine

atom, carbon

monoxide, or a methyl

group.

Section 2: Synthesis Methodologies
The synthesis of 7-Bromo-2-methyl-1-indanone typically relies on established organic

chemistry transformations. The most common strategies involve either the cyclization of a pre-

functionalized precursor or the late-stage bromination of an existing indanone core.[1]

Primary Synthetic Pathways
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Intramolecular Friedel-Crafts Acylation: This is a cornerstone method for forming the

indanone ring system.[1][5] The synthesis starts with a suitably substituted 3-arylpropionic

acid, which undergoes cyclization in the presence of a strong acid or Lewis acid catalyst

(e.g., polyphosphoric acid (PPA) or AlCl₃) to form the bicyclic ketone.[2]

Regioselective Bromination: An alternative approach involves the synthesis of 2-methyl-1-

indanone first, followed by a directed bromination.[1] Achieving high regioselectivity for the 7-

position requires careful selection of the brominating agent and reaction conditions to

prevent the formation of other isomers.

The diagram below illustrates the general workflow for the Friedel-Crafts acylation approach.
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Synthesis Workflow

3-(m-bromophenyl)butanoic acid
(Precursor)

Cyclization Reagent
(e.g., PPA, AlCl₃)

Intramolecular
Friedel-Crafts Acylation

7-Bromo-2-methyl-1-indanone

Purification
(e.g., Column Chromatography)

Click to download full resolution via product page

Caption: General workflow for synthesizing 7-Bromo-2-methyl-1-indanone.

Representative Synthesis Protocol: Friedel-Crafts
Acylation
This protocol is a representative methodology based on well-established procedures for

indanone synthesis.[2][5] Researchers should perform their own optimization.
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Objective: To synthesize 7-Bromo-2-methyl-1-indanone from 3-(3-bromophenyl)butanoic

acid.

Materials:

3-(3-bromophenyl)butanoic acid

Polyphosphoric acid (PPA)

Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Ice water

Silica gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 3-(3-bromophenyl)butanoic acid (1.0 eq).

Cyclization: Add polyphosphoric acid (approx. 10-20 times the weight of the starting

material). Heat the mixture with stirring to 80-100 °C.

Causality Note: PPA serves as both the solvent and the Lewis acid catalyst, promoting the

intramolecular acylation that closes the five-membered ring. The elevated temperature is

necessary to overcome the activation energy of the reaction.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting material is consumed (typically 2-4 hours).

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto

crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude
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product.

Extraction: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the

organic layers.

Washing: Wash the combined organic layers with water, followed by saturated NaHCO₃

solution to neutralize any remaining acid, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel using a

hexanes/ethyl acetate gradient to afford pure 7-Bromo-2-methyl-1-indanone.

Section 3: Chemical Reactivity and Synthetic
Applications
The synthetic utility of 7-Bromo-2-methyl-1-indanone is primarily driven by the reactivity of its

aryl bromide functionality, making it an excellent substrate for palladium-catalyzed cross-

coupling reactions.[1][6]

Key Cross-Coupling Reactions
Product Scaffolds

7-Bromo-2-methyl-1-indanone

Suzuki-Miyaura Coupling
(+ R-B(OH)₂)

Pd Catalyst,
Base

Buchwald-Hartwig Amination
(+ R₂NH)

Pd Catalyst,
Base

Heck Reaction
(+ Alkene)

Pd Catalyst,
Base

Aryl-Substituted Indanone

Amino-Substituted Indanone

Alkenyl-Substituted Indanone

Click to download full resolution via product page
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Caption: Key synthetic transformations of 7-Bromo-2-methyl-1-indanone.

Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C(sp²)-C(sp²) bonds, allowing for the introduction

of various aryl or heteroaryl moieties at the 7-position.[6]

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple 7-Bromo-2-methyl-1-indanone with phenylboronic acid.

Materials:

7-Bromo-2-methyl-1-indanone (1.0 eq)

Phenylboronic acid (1.2 eq)

Pd(PPh₃)₄ (0.05 eq)

2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

Toluene and Ethanol (e.g., 3:1 mixture)

Ethyl acetate

Water

Procedure:

Reaction Setup: To a degassed mixture of toluene/ethanol in a Schlenk flask, add 7-Bromo-
2-methyl-1-indanone, phenylboronic acid, and Pd(PPh₃)₄.

Causality Note: Degassing the solvent is crucial to remove oxygen, which can oxidize the

Pd(0) catalyst and inhibit the catalytic cycle. A mixed solvent system is often used to

ensure all reactants remain dissolved.

Base Addition: Add the degassed 2M Na₂CO₃ solution.
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Causality Note: The base is essential for the transmetalation step of the catalytic cycle,

activating the boronic acid.

Reaction: Heat the mixture to reflux (e.g., 90 °C) under an inert atmosphere (Nitrogen or

Argon) and stir until the starting material is consumed (as monitored by TLC).

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with

water and brine.

Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column

chromatography to yield 7-phenyl-2-methyl-1-indanone.

Buchwald-Hartwig Amination
This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a

wide range of aniline derivatives, which are common motifs in pharmacologically active

compounds.[1][6] The protocol is similar to the Suzuki coupling but employs an amine

nucleophile and typically a different ligand/base system (e.g., BINAP/NaOtBu).

Section 4: Safety, Handling, and Storage
Proper handling of 7-Bromo-2-methyl-1-indanone is essential to ensure laboratory safety. It is

classified as a harmful substance.[7]
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Hazard Information Precautionary Measures

H302: Harmful if swallowed.[7]
P261: Avoid breathing

dust/fumes/gas/mist/vapors/spray.[7]

H315: Causes skin irritation.[7]
P264: Wash face, hands and any exposed skin

thoroughly after handling.[9]

H319: Causes serious eye irritation.[7]
P280: Wear protective gloves/protective

clothing/eye protection/face protection.[9][11]

H335: May cause respiratory irritation.[7]
P302 + P352: IF ON SKIN: Wash with plenty of

soap and water.[9][11]

P305 + P351 + P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.[9]

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[9][12]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors.[9][13] Avoid contact with skin, eyes, and clothing.[14]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]

Conclusion
7-Bromo-2-methyl-1-indanone is a high-value intermediate whose strategic importance

cannot be overstated. Its indanone core provides a robust and biologically relevant scaffold,

while the bromine atom serves as a linchpin for diversification through modern cross-coupling

chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties,

as detailed in this guide, empowers researchers and drug development professionals to fully

leverage its potential in the creation of novel and complex molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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